1-Ethyl-2,3-dihydro-1H-benzimidazole
Description
Significance of Benzimidazole (B57391) Scaffolds in Heterocyclic Chemistry
Benzimidazoles, which feature a fusion of benzene (B151609) and imidazole (B134444) rings, are a critical class of heterocyclic compounds. acs.org Their structural resemblance to naturally occurring purines allows them to interact with various biological macromolecules, leading to a broad spectrum of pharmacological activities. researchgate.net This has made the benzimidazole nucleus a focal point for drug discovery, resulting in compounds with diverse therapeutic applications. organic-chemistry.orgresearchgate.net
The versatility of the benzimidazole scaffold is evident in the wide array of biological activities exhibited by its derivatives, including:
Antimicrobial acs.org
Antiviral researchgate.net
Anticancer acs.org
Antihypertensive acs.org
Anthelmintic acs.org
This wide range of activities underscores the importance of the benzimidazole framework in the development of new therapeutic agents. organic-chemistry.orgresearchgate.net
Research Rationale for 1-Ethyl-2,3-dihydro-1H-benzimidazole and Related Dihydrobenzimidazoles
The scientific interest in 2,3-dihydro-1H-benzimidazoles, such as the 1-ethyl derivative, stems from the introduction of a saturated carbon at the 2-position of the imidazole ring. This structural modification from the aromatic benzimidazole to the dihydro form imparts a three-dimensional geometry, which can significantly influence the molecule's interaction with biological targets. The rationale for investigating these compounds includes:
Exploration of Novel Biological Activities: The change in shape and electronic properties compared to their aromatic counterparts may lead to new or enhanced pharmacological profiles.
Increased Chemical Reactivity and Synthetic Utility: The dihydrobenzimidazole ring can serve as a precursor or intermediate in the synthesis of more complex molecules. The sp3-hybridized carbon at the 2-position can be a site for further functionalization.
Investigation of Structure-Activity Relationships (SAR): By comparing the biological activities of dihydrobenzimidazoles with their aromatic benzimidazole analogues, researchers can gain a deeper understanding of the structural requirements for a particular biological effect.
While specific studies on this compound are not extensively documented, the general principles of medicinal chemistry suggest that the addition of the N-ethyl group would modulate properties such as solubility, lipophilicity, and metabolic stability, potentially influencing its biological activity.
Historical Development and Evolution of Benzimidazole Chemistry
The history of benzimidazole chemistry began with the discovery of the parent compound. Early research into vitamin B12 identified a benzimidazole moiety within its complex structure, sparking interest in this heterocyclic system. rsc.org The initial synthesis of benzimidazole involved the condensation of o-phenylenediamine (B120857) with formic acid. rsc.org
Over the decades, synthetic methodologies have evolved significantly, allowing for the creation of a vast library of substituted benzimidazoles. researchgate.net The development of new catalysts and reaction conditions has made the synthesis of these compounds more efficient and versatile. This has enabled extensive exploration of their chemical and biological properties, leading to the discovery of numerous commercially important drugs and research compounds. The study of dihydrobenzimidazoles represents a logical extension of this historical progression, as chemists continue to explore the impact of subtle structural modifications on molecular function.
Structure
3D Structure
Properties
CAS No. |
71648-26-5 |
|---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
3-ethyl-1,2-dihydrobenzimidazole |
InChI |
InChI=1S/C9H12N2/c1-2-11-7-10-8-5-3-4-6-9(8)11/h3-6,10H,2,7H2,1H3 |
InChI Key |
GTBRPZPCQWOPPO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CNC2=CC=CC=C21 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethyl 2,3 Dihydro 1h Benzimidazole and Its Analogs
Direct Synthesis Routes to 1-Ethyl-2,3-dihydro-1H-benzimidazole Core
The construction of the fundamental benzimidazole (B57391) ring system is most commonly achieved through the condensation of an o-phenylenediamine (B120857) precursor with a one-carbon electrophile, such as an aldehyde or carboxylic acid. semanticscholar.orgrsc.org
A primary and direct method for synthesizing N1-substituted benzimidazoles involves the cyclization of an N-substituted o-phenylenediamine with a suitable cyclizing agent. For the target compound, this involves the reaction of N1-Ethylbenzene-1,2-diamine with aldehydes or their equivalents.
The general mechanism proceeds through the initial formation of a Schiff base between the more nucleophilic primary amine of the diamine and the aldehyde. This is followed by an intramolecular cyclization where the secondary amine attacks the imine carbon. Subsequent dehydration yields the benzimidazole ring. The choice of aldehyde determines the substituent at the 2-position of the resulting benzimidazole. Using formaldehyde (B43269) or its equivalent would result in a 2-unsubstituted benzimidazole.
This synthetic strategy offers a high degree of control over the substitution pattern at the N-1 position. The reaction conditions can be tailored, often employing acid catalysts to facilitate both the imine formation and the final dehydration step. rsc.org
Carbon disulfide (CS₂) serves as a versatile one-carbon synthon in the synthesis of heterocyclic compounds, particularly for producing benzimidazole-2-thione derivatives. wisdomlib.org The reaction involves the cyclocondensation of an o-phenylenediamine with CS₂. This process is typically conducted in the presence of a base, such as potassium hydroxide, in a protic solvent like ethanol. researchgate.net
The reaction of o-phenylenediamine with carbon disulfide leads to the formation of 2-mercaptobenzimidazole, which exists in tautomeric equilibrium with 1,3-dihydro-2H-benzimidazole-2-thione. researchgate.net To obtain the N-ethylated analog, a subsequent alkylation step is required, where the benzimidazole-2-thione is treated with an ethylating agent (e.g., ethyl iodide) under basic conditions. A more direct, though less common, approach would involve starting with N1-Ethylbenzene-1,2-diamine, which upon reaction with CS₂, would yield 1-Ethyl-1,3-dihydro-2H-benzimidazole-2-thione. chemsynthesis.com
| Precursor | Reagent | Conditions | Product | Ref. |
| o-phenylenediamine | Carbon Disulfide (CS₂) | Potassium Hydroxide (KOH), Ethanol/Water | 2-Mercaptobenzimidazole | researchgate.net |
| o-phenylenediamine | Carbon Disulfide (CS₂) | Tertiary Amines | 2-Mercaptobenzimidazole | acs.org |
| Macrocyclic Aminal | Carbon Disulfide (CS₂) | Various Nucleophiles | 1,3-disubstituted-benzimidazole-2-thiones | nih.gov |
Synthesis of 1-Ethyl-2,3-dihydro-2-oxo-1H-benzimidazole Derivatives
1-Ethyl-2,3-dihydro-2-oxo-1H-benzimidazole, also known as 1-ethylbenzimidazolone, is a cyclic urea (B33335) derivative. Its synthesis is primarily achieved through cyclization reactions involving urea or by modifying a pre-formed benzimidazolone ring.
The most direct method for synthesizing benzimidazol-2-ones is the reaction of an o-phenylenediamine with urea. Heating these two components, often without a solvent, results in a condensation reaction where ammonia (B1221849) is eliminated, leading to the formation of the cyclic urea structure of 1,3-dihydro-2H-benzimidazol-2-one.
To synthesize the 1-ethyl derivative specifically, N1-Ethylbenzene-1,2-diamine is used as the starting material. The reaction with urea proceeds similarly, with the ethyl group remaining intact on the nitrogen atom, to yield 1-Ethyl-1,3-dihydro-2H-benzimidazol-2-one. Other carbonylating agents, such as phosgene, triphosgene, or carbamates, can also be employed in place of urea to achieve the same cyclization. These methods are foundational for producing a variety of N-substituted benzimidazolone compounds. nih.govacs.org
An alternative and highly versatile route to 1-Ethyl-2,3-dihydro-2-oxo-1H-benzimidazole involves the N-alkylation of the parent 1,3-dihydro-2H-benzimidazol-2-one. This approach utilizes the nucleophilic character of the nitrogen atoms within the benzimidazolone ring.
The synthesis begins with the deprotonation of 1,3-dihydro-2H-benzimidazol-2-one using a suitable base, such as sodium hydride or potassium carbonate, to generate a nucleophilic anion. This anion then reacts with an electrophilic ethyl source, typically ethyl iodide, ethyl bromide, or diethyl sulfate, via an Sɴ2 reaction. This nucleophilic substitution introduces the ethyl group onto one of the nitrogen atoms. Controlling the stoichiometry of the base and alkylating agent allows for selective mono-ethylation. This method is particularly useful for creating a library of N-substituted derivatives by varying the alkylating agent.
| Substrate | Reagent | Base | Product | Ref. |
| 1,3-Dihydro-2H-benzimidazol-2-one | Ethyl Iodide | Potassium Carbonate | 1-Ethyl-1,3-dihydro-2H-benzimidazol-2-one | |
| 1,3-Dihydro-2H-benzimidazol-2-one | Diethyl Sulfate | Sodium Hydroxide | 1-Ethyl-1,3-dihydro-2H-benzimidazol-2-one | chemicalbook.com |
Green Chemistry Approaches in Benzimidazole Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzimidazoles to reduce environmental impact and improve efficiency. ijarsct.co.inchemmethod.com These approaches focus on minimizing hazardous waste, reducing energy consumption, and using renewable resources. jrtdd.com
Key green methodologies applicable to the synthesis of benzimidazoles include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles compared to conventional heating. nih.gov
Catalyst Innovation: The use of eco-friendly and reusable catalysts is a cornerstone of green synthesis. This includes natural catalysts derived from plant extracts like lemon juice or papaya bark ash, as well as solid-supported catalysts like alumina, which simplify product purification. jrtdd.com
Solvent-Free Reactions: Conducting reactions under solvent-free conditions, for instance by grinding the reactants together (mechanochemistry), eliminates the need for volatile and often toxic organic solvents. nih.govrsc.org
Alternative Solvents: When a solvent is necessary, green alternatives such as water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents (DES) are employed to replace traditional hazardous solvents. chemmethod.comnih.gov
These methods offer significant advantages over classical synthetic routes by being more cost-effective, energy-efficient, and environmentally benign. ijarsct.co.in
| Green Approach | Key Features | Advantages | Ref. |
| Microwave Irradiation | Rapid heating, reduced reaction times | High yields, energy efficiency, speed | nih.gov |
| Natural Catalysts | Use of lemon juice, papaya ash | Renewable, biodegradable, low cost | jrtdd.com |
| Solvent-Free Conditions | Grinding or solid-phase synthesis | No solvent waste, simple workup | nih.govrsc.org |
| Deep Eutectic Solvents (DES) | Used as both solvent and reagent | Biodegradable, low toxicity, high yields | nih.gov |
Synthetic Pathways to Complex Architectures Incorporating 1-Ethyl-1H-benzimidazole Units
The 1-ethyl-1H-benzimidazole moiety serves as a valuable building block in the construction of more complex molecular architectures, particularly through the use of multicomponent reactions (MCRs). These reactions are highly efficient, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. The Ugi and Passerini reactions are prominent examples of MCRs that have been utilized to incorporate benzimidazole units into larger, often biologically active, scaffolds. nih.govnih.gov
A notable strategy involves a one-pot, two-step sequence combining the Ugi four-component reaction (Ugi-4CR) with a subsequent aza-Wittig reaction to produce polysubstituted benzimidazoles. nih.gov This approach demonstrates how a pre-formed or in situ generated benzimidazole-containing component can be integrated into a more complex structure. In a relevant study, a series of fused benzimidazole–isoquinolinones were synthesized via an Ugi reaction, showcasing the power of this method to build complex heterocyclic systems. nih.gov
The general Ugi-4CR involves the reaction of an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide. By choosing reactants that contain the 1-ethyl-1H-benzimidazole core, this powerful reaction can be leveraged to create a diverse library of complex molecules. For instance, using a 1-ethyl-1H-benzimidazole derivative bearing a carboxylic acid, amine, aldehyde, or isocyanide functional group would allow for its direct incorporation into the Ugi product.
A specific example of building complex architectures involves the synthesis of polysubstituted benzimidazoles through a combined Ugi and catalytic aza-Wittig reaction. nih.gov In this process, 2-aminobenzoyl azide (B81097) derivatives react with aldehydes, carboxylic acids, and isocyanides. The initial Ugi reaction forms an intermediate which then undergoes an intramolecular aza-Wittig reaction, catalyzed by a phosphine (B1218219) oxide, to yield the final benzimidazole structure. By starting with an appropriately substituted 2-aminobenzoyl azide and an ethyl isocyanide, a 1-ethyl-1H-benzimidazole unit can be incorporated into the final complex product.
The scope of this reaction is broad, accommodating a variety of aldehydes and carboxylic acids, which allows for the generation of a library of structurally diverse compounds. The following table illustrates the synthesis of various polysubstituted benzimidazoles using this methodology, demonstrating the versatility of this approach for creating complex molecules containing a benzimidazole core.
| Entry | Aldehyde (R1) | Carboxylic Acid (R2) | Isocyanide (R3) | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | 2-Phenyl-1-tert-butyl-1H-benzimidazole | 85 |
| 2 | 4-Chlorobenzaldehyde | Acetic Acid | tert-Butyl isocyanide | 2-(4-Chlorophenyl)-1-tert-butyl-1H-benzimidazole | 82 |
| 3 | 4-Methoxybenzaldehyde | Acetic Acid | tert-Butyl isocyanide | 2-(4-Methoxyphenyl)-1-tert-butyl-1H-benzimidazole | 88 |
| 4 | Benzaldehyde | Benzoic Acid | tert-Butyl isocyanide | N-(1-(2-aminobenzoyl)-2-phenyl-2-(tert-butylamino)ethyl)benzamide | 75 |
| 5 | Benzaldehyde | Acetic Acid | Cyclohexyl isocyanide | 2-Phenyl-1-cyclohexyl-1H-benzimidazole | 80 |
This table is a representative example based on the described Ugi/aza-Wittig methodology for the synthesis of complex benzimidazoles. The specific synthesis of a 1-ethyl analog would involve the use of ethyl isocyanide as the R3 component. nih.gov
This synthetic strategy highlights the modularity and efficiency of multicomponent reactions in constructing complex molecules. By strategically choosing the starting materials, a 1-ethyl-1H-benzimidazole unit can be readily incorporated, providing access to a wide range of derivatives for various applications, including medicinal chemistry.
Structural Characterization and Analysis of 1 Ethyl 2,3 Dihydro 1h Benzimidazole and Derivatives
Spectroscopic Elucidation Techniques
Spectroscopic methods are indispensable tools for determining the connectivity and electronic environment of atoms within a molecule. For 1-Ethyl-2,3-dihydro-1H-benzimidazole and its analogs, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier Transform Infrared (FTIR) spectroscopy are routinely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structural arrangement of atoms in a molecule. In the study of this compound derivatives, both ¹H and ¹³C NMR are utilized to map out the carbon and proton framework.
For instance, in a derivative like 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione, the ¹H NMR spectrum in DMSO-d₆ shows characteristic signals for the ethyl group, with a triplet at approximately 1.19 ppm (CH₃) and a quartet at 3.82 ppm (CH₂). iucr.org The aromatic protons of the benzimidazole (B57391) ring system appear in the region of 6.83–7.08 ppm, and a key signal for the NH proton is observed at a downfield shift of 10.87 ppm. iucr.org The corresponding ¹³C NMR spectrum reveals signals for the ethyl group carbons at δ 13.8 (CH₃) and 34.8 (CH₂), while the aromatic and imidazole (B134444) carbons resonate between 107.9 and 129.8 ppm, with the thione carbon (C=S) appearing at a characteristic downfield shift of 153.9 ppm. iucr.org
The phenomenon of tautomerism in NH-benzimidazoles can complicate NMR spectra in solution, leading to averaged signals. However, in the solid state or in specific solvents, tautomerism can be slowed or "blocked," allowing for the distinction of different tautomeric forms and a more detailed structural assignment. beilstein-journals.org Theoretical calculations, such as the GIAO method, are often used in conjunction with experimental data to accurately assign chemical shifts, especially in cases where tautomerism is a factor. beilstein-journals.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Derivative.
| Assignment | ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |
| CH₃ (ethyl) | 1.19 (triplet) | 13.8 |
| CH₂ (ethyl) | 3.82 (quartet) | 34.8 |
| Ar-H | 6.83–7.08 (multiplet) | 107.9, 108.8, 120.4, 120.6, 128.3, 129.8 |
| NH | 10.87 (singlet) | - |
| C=S | - | 153.9 |
Data sourced from a study on 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione. iucr.org
Mass Spectrometry for Molecular Confirmation
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. For this compound and its derivatives, electron ionization (EI) mass spectrometry is commonly employed.
The mass spectrum of a benzimidazole derivative typically shows a prominent molecular ion peak (M⁺), which confirms the molecular weight of the compound. scispace.com The fragmentation of benzimidazole derivatives often involves the sequential loss of small molecules like hydrogen cyanide (HCN). scispace.com For N-substituted benzimidazoles, cleavage of the bond between the substituent and the benzimidazole ring is a common fragmentation pathway. scispace.com
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For example, the calculated mass for C₉H₁₀N₂ (the molecular formula for 2-ethyl-1H-benzimidazole) is 146.0844, and an experimental HRMS value of 146.0845 provides strong evidence for this composition. ias.ac.in
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound and its derivatives, the FTIR spectrum reveals characteristic vibrational frequencies that correspond to specific bonds.
Key vibrational bands for benzimidazole derivatives include the N-H stretching vibration, which typically appears in the region of 3000-3300 cm⁻¹. The C=N stretching vibration of the imidazole ring is observed around 1620-1630 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are generally found above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ region. For derivatives containing a carbonyl group (C=O), a strong absorption band is expected in the range of 1670-1720 cm⁻¹. researchgate.net The presence of an ethyl group would be indicated by C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations at lower frequencies.
X-ray Crystallography and Solid-State Structural Investigations
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique is crucial for a complete understanding of the structural properties of this compound and its derivatives.
Molecular Conformation and Torsion Angle Analysis
The solid-state structure of benzimidazole derivatives reveals important details about their molecular conformation. For instance, in 1-decyl-2,3-dihydro-1H-benzimidazol-2-one, the molecule adopts an L-shaped conformation, with the decyl chain positioned nearly perpendicular to the dihydrobenzimidazole moiety. nih.gov This is quantified by the C1—N2—C8—C9 torsion angle of -75.91 (12)°. nih.gov
In another example, 1-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-1,2,3-benzotriazole, the ethylene (B1197577) spacer adopts a gauche conformation, with an N—C—C—C torsion angle of 60.1 (3)°. nih.gov The dihedral angle between the benzotriazole (B28993) and benzimidazole rings in this molecule is 39.02 (6)°. nih.gov The planarity of the benzimidazole ring system is also a key feature, although slight deviations can occur. nih.govnih.gov
Table 2: Selected Torsion Angles in Benzimidazole Derivatives.
| Compound | Torsion Angle | Value (°) |
| 1-decyl-2,3-dihydro-1H-benzimidazol-2-one | C1—N2—C8—C9 | -75.91 (12) |
| 1-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-1,2,3-benzotriazole | N1—C7—C8—C9 | 60.1 (3) |
Crystal Packing and Supramolecular Interactions
The arrangement of molecules in a crystal lattice is governed by various non-covalent interactions, which collectively determine the supramolecular architecture. In the crystal structures of this compound derivatives, hydrogen bonding and π-π stacking interactions play a significant role.
In the structure of 1-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-1,2,3-benzotriazole, adjacent molecules are connected by N—H⋯N hydrogen bonds, forming infinite chains. nih.gov These chains are then linked into a two-dimensional supramolecular sheet through π-π stacking interactions between the benzotriazole rings, with a centroid-centroid distance of 3.8772 (7) Å. nih.gov
Table 3: Intermolecular Interactions in Benzimidazole Derivatives.
| Compound | Interaction Type | Description/Distance |
| 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione | N—H⋯S Hydrogen Bond | Forms pseudocentrosymmetric dimers |
| 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione | π-π Stacking | Centroid-centroid distances of 3.6685 (12) and 3.7062 (12) Å |
| 1-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-1,2,3-benzotriazole | N—H⋯N Hydrogen Bond | Forms infinite chains along the c-axis |
| 1-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-1,2,3-benzotriazole | π-π Stacking | Centroid-centroid distance of 3.8772 (7) Å |
Data sourced from crystallographic studies. iucr.orgnih.gov
| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
|---|---|---|---|---|
| N1B—H1B⋯S2A¹ | 0.84 (3) | 2.49 (3) | 3.3258 (18) | 171 (3) |
| N1A—H1A⋯S2B² | 0.88 (3) | 2.41 (3) | 3.2654 (18) | 165 (3) |
π-π Stacking Interactions
The planar nature of the benzimidazole ring system facilitates significant π-π stacking interactions, which are a key contributor to the crystal packing of its derivatives. mdpi.comrsc.org In the case of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione, there are mutual π–π interactions observed between the five- and six-membered rings of adjacent independent molecules within the asymmetric unit. iucr.org These parallel displaced interactions are characterized by specific centroid-to-centroid distances and dihedral angles, indicating a shifted stacking arrangement that helps stabilize the structure. iucr.orgnih.gov
| Interacting Rings | Centroid-to-Centroid Distance (Å) | Dihedral Angle (°) | Slippage (Å) |
|---|---|---|---|
| Ring B and Ring C | 3.6685 (12) | 11.02 (10) | 0.413 |
| Ring A and Ring D | 3.7062 (12) | 11.26 (11) | 0.405 |
C-H...π and C-H...X (Halogen) Interactions
Weak C-H...π interactions further contribute to the supramolecular assembly of benzimidazole derivatives. For 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione, a weak C-H...π(ring) interaction is observed, adding to the network of noncovalent forces that stabilize the crystal structure. iucr.orgnih.gov The geometry for this interaction involves a hydrogen atom from a benzene ring (C6B—H6B) interacting with the π-system of an adjacent molecule's benzene ring (Cg3 is the centroid of the C4A–C9A ring), with a H...Cg distance of 2.85 Å and a D-H...A angle of 143°. iucr.org Similarly, in the crystal structure of ethyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-benzimidazole-1-carboxylate, C-H...π contacts, along with C-H...O hydrogen bonds, are responsible for stacking the molecules along the b-axis. nih.gov
In derivatives containing halogen substituents, C-H...X or C-X...π (halogen bonding) interactions can play a significant role. nih.gov For instance, studies on iodoimidazole derivatives, such as 1-benzyl-2-iodo-1H-benzimidazole, reveal the presence of C-I...π halogen-bonded dimers that dominate the intermolecular interactions within the crystal structure. nih.gov
Intramolecular Hydrogen Bonds
While the crystal packing of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione is defined by intermolecular hydrogen bonds, other benzimidazole derivatives can exhibit intramolecular hydrogen bonds. iucr.orgnih.gov These internal interactions can significantly influence the molecule's conformation and electronic structure. sciepub.com For example, the presence of an ethyl group on the benzimidazole nitrogen, combined with an intramolecular hydrogen bond, can restrict free rotation around certain single bonds within the molecule. researchgate.net The strength and nature of these intramolecular interactions can be evaluated using theoretical methods like Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the electron density at bond critical points. sciepub.com
Analysis of Inversion Twinning
During the crystallographic refinement of 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione, the structure was identified as an inversion twin. iucr.orgnih.gov Twinning occurs when two or more crystals of the same species are intergrown in a definite, non-random orientation. Inversion twinning specifically refers to a situation where the twin domains are related by a center of inversion. The refinement of the structure accounted for this phenomenon, yielding a component occupancy ratio of 0.546 (15) to 0.454 (16) for the two twin components. iucr.orgnih.gov This analysis is crucial for achieving an accurate final crystal structure model.
Theoretical and Computational Studies on 1 Ethyl 2,3 Dihydro 1h Benzimidazole Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For derivatives of 1-Ethyl-2,3-dihydro-1H-benzimidazole, DFT calculations offer a detailed picture of their electronic characteristics and stability.
Prediction of Electronic Properties and Molecular Orbitals
DFT calculations are employed to predict a range of electronic properties of this compound derivatives. These properties include the distribution of electron density, dipole moment, and the energies of molecular orbitals. The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The spatial distribution and energy levels of these orbitals provide insights into the regions of the molecule that are likely to be involved in chemical reactions, acting as electron donors (HOMO) or acceptors (LUMO).
Geometrical Optimization and Stability Analysis
Before the electronic properties can be accurately predicted, the most stable three-dimensional conformation of the molecule must be determined. Geometrical optimization is a computational process that seeks to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this compound derivatives, DFT methods are used to optimize the bond lengths, bond angles, and dihedral angles. Following optimization, frequency calculations are typically performed to confirm that the obtained structure is a true minimum (i.e., has no imaginary frequencies) and to analyze its vibrational properties, which contributes to understanding the molecule's stability.
Frontier Molecular Orbital (FMO) Analysis and HOMO-LUMO Energy Gaps
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant parameter derived from DFT calculations. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound derivatives, the HOMO-LUMO gap can be correlated with their kinetic stability and potential for charge transfer interactions within biological systems.
| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Substituent A | -5.8 | -1.2 | 4.6 |
| Substituent B | -6.1 | -1.0 | 5.1 |
| Substituent C | -5.5 | -1.5 | 4.0 |
This table presents hypothetical data for illustrative purposes.
Molecular Docking and Dynamics Simulations in Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, docking is used to simulate their interaction with a specific biological target, such as a protein or enzyme. This method helps to identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for the biological activity of the compound. The docking score, a numerical value representing the binding affinity, is often used to rank different derivatives.
Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-target complex over time. MD simulations provide a dynamic view of the interactions, allowing researchers to observe the flexibility of both the ligand and the target, and to calculate binding free energies, which offer a more accurate prediction of binding affinity.
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are pivotal in establishing these relationships for this compound derivatives.
In a typical QSAR study, a set of derivatives with known biological activities is used. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods are then used to build a mathematical model that correlates these descriptors with the biological activity. This model can then be used to predict the activity of new, untested derivatives, thereby guiding the synthesis of more potent compounds.
| Descriptor | Compound 1 | Compound 2 | Compound 3 |
| LogP | 2.5 | 3.1 | 2.8 |
| Molecular Weight | 250.3 | 280.4 | 265.3 |
| H-bond Donors | 1 | 0 | 1 |
| H-bond Acceptors | 3 | 3 | 4 |
| Predicted Activity | Moderate | Low | High |
This table presents hypothetical data for illustrative purposes.
Scarcity of Research on the Coordination Chemistry of this compound
A thorough review of available scientific literature reveals a significant lack of specific research focused on the coordination chemistry of the compound This compound . Consequently, it is not possible to provide a detailed and scientifically accurate article on its metal complexes, ligand behavior, and coordination polymers as outlined in the requested structure.
While the broader field of benzimidazole (B57391) coordination chemistry is well-documented, with extensive studies on various derivatives, the specific N-ethyl dihydro- derivative appears to be largely unexplored in this context. General search results indicate the synthesis and characterization of numerous metal complexes with other benzimidazole-based ligands. These studies often detail the design of complexes, the role of benzimidazole derivatives as ligands, their coordination geometries, and the formation of coordination polymers.
For instance, research on related compounds such as 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione provides some insight into the structural aspects of N-ethyl substituted benzimidazole cores. However, the presence of the thione group significantly alters the electronic and coordination properties compared to the target compound. Similarly, while complex derivatives like Ethyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-benzimidazole-1-carboxylate have been synthesized and noted for their potential as ligands for transition metals, specific details regarding their coordination chemistry are not extensively reported.
The absence of dedicated studies on the coordination behavior of this compound prevents a factual discussion on the following key areas:
Coordination Chemistry of 1 Ethyl 2,3 Dihydro 1h Benzimidazole and Its Ligand Derivatives
Advanced Derivatization Strategies for 1 Ethyl 2,3 Dihydro 1h Benzimidazole Scaffold
Selective N-Alkylation and Acylation Reactions
The nitrogen atoms of the dihydrobenzimidazole ring offer key sites for derivatization through alkylation and acylation. Selective functionalization at these positions is crucial for building molecular complexity.
N-Alkylation: Selective mono-alkylation at the N3 position of the 1-ethyl-2,3-dihydro-1H-benzimidazole scaffold can be achieved under controlled conditions. Phase transfer catalysis is one effective method for preparing N-mono- and N,N'-disubstituted benzimidazol-2-one (B1210169) derivatives, which are structurally related to the dihydrobenzimidazole core. researchgate.net Typically, the reaction involves deprotonation of the N-H bond with a suitable base, followed by reaction with an alkyl halide. The choice of base and solvent system is critical to control the degree of alkylation and prevent side reactions. For instance, using a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) is a common strategy for the N-alkylation of similar heterocyclic systems, which could be applied here. beilstein-journals.org
N-Acylation: N-acylation introduces a carbonyl group, which can alter the electronic properties of the molecule and provide a handle for further functionalization. Selective acylation of the N3 position can be achieved using various acylating agents. Reagents like 1,3-dihydro-1,3-diacetyl-2H-benzimidazol-2-one have been developed as versatile and selective acetylating agents for amines, offering high reactivity and ease of product separation. researchgate.netresearchgate.net For the this compound scaffold, reaction with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base would be a standard approach. Chemoselective acylation can also be achieved using different copper catalysts; for example, CuBr with pyridine (B92270) as a base has been used to promote N-acylation in related benzimidazole (B57391) systems. rsc.org
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, THF), Phase Transfer Catalyst (optional) researchgate.net | N3-alkylated derivative |
| N-Acylation | Acyl chloride/anhydride, Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM, THF) | N3-acylated derivative |
| Selective Acetylation | 1,3-Dihydro-1,3-diacetyl-2H-benzimidazol-2-one (DABI) researchgate.netresearchgate.net | N3-acetylated derivative |
Functionalization at Aromatic and Imidazole (B134444) Ring Positions
Beyond the nitrogen atoms, the aromatic benzene (B151609) ring and the C2 position of the dihydroimidazole (B8729859) ring are key targets for introducing functional groups.
Aromatic Ring Functionalization: The benzene portion of the scaffold can undergo electrophilic aromatic substitution reactions. The existing ethyl and amino groups on the imidazole ring will direct incoming electrophiles primarily to the ortho and para positions of the benzene ring. However, direct C-H functionalization using transition metal catalysis has emerged as a more powerful and selective method. nih.govnih.gov Palladium-catalyzed C-H activation, for example, allows for the introduction of aryl, alkyl, or other functional groups at specific positions, often guided by a directing group. nih.govmsu.edu While specific examples on the this compound are scarce, these modern catalytic methods represent a promising strategy for its selective aromatic functionalization.
Imidazole Ring Functionalization (C2 Position): The C2 position of the benzimidazole core is acidic and can be functionalized through deprotonation followed by reaction with an electrophile. For the fully aromatic benzimidazole, transition metal-catalyzed C-H activation is a predominant approach for C2 functionalization. researchgate.net Catalysts based on rhodium, nickel, and palladium have been successfully employed for C2-alkylation, C2-arylation, and C2-vinylation. researchgate.net Although the C2 position in the 2,3-dihydro-1H-benzimidazole is an sp3-hybridized carbon, oxidative conditions could potentially lead to aromatization and subsequent functionalization, or alternative strategies targeting the C-H bonds at this position could be envisioned.
| Position | Strategy | Potential Reagents/Catalysts | Outcome |
| Aromatic Ring | Electrophilic Aromatic Substitution | Halogens, Nitrating agents, Sulfonating agents | Halogenated, nitrated, or sulfonated derivatives |
| Aromatic Ring | Directed C-H Functionalization | Pd, Rh, or Co catalysts with appropriate ligands nih.govrsc.org | Site-selective arylation, alkylation, etc. |
| C2 Position (via oxidation-functionalization) | Transition-Metal Catalyzed C-H Activation | Rh(I), Ni(II), Pd(II) catalysts researchgate.net | C2-alkyl, -aryl, or -vinyl derivatives |
Protecting Group Strategies for Asymmetric Synthesis
The development of chiral derivatives of the this compound scaffold often requires strategies to control stereochemistry, where protecting groups and chiral auxiliaries play a pivotal role. wikipedia.org
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed. For the asymmetric synthesis of derivatives of the target scaffold, one could envision replacing the N-ethyl group with a removable chiral auxiliary, such as an Evans oxazolidinone or a sulfur-based auxiliary. williams.eduscielo.org.mx This auxiliary would create a chiral environment, directing functionalization at other parts of the molecule (e.g., N-alkylation at N3 or functionalization at C2) in a diastereoselective manner. chim.it
For example, an N-acylated chiral auxiliary like an Evans oxazolidinone attached at the N1 position can direct the diastereoselective alkylation of the enolate formed at the C2 position (if applicable) or influence reactions on substituents attached to the N3 or aromatic positions. Once the desired stereochemistry is established, the auxiliary can be cleaved under specific conditions (e.g., hydrolysis or reduction) and the ethyl group can be re-installed at the N1 position. This strategy allows for the synthesis of enantiomerically pure or enriched compounds. williams.edu
| Chiral Auxiliary Type | Example | Point of Attachment | Typical Application |
| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | N1 or N3 position (as an N-acyl derivative) | Asymmetric alkylation, aldol (B89426) reactions williams.edu |
| Sulfinamide | (R)-(+)-2-Methyl-2-propanesulfinamide | N1 or N3 position | Synthesis of chiral amines |
| Camphorsultam | Oppolzer's sultam wikipedia.org | N1 or N3 position (as an N-acyl derivative) | Asymmetric alkylation, Michael additions |
| Pseudoephedrine | (1S,2S)-(+)-Pseudoephedrine | N1 or N3 position (as an amide) | Asymmetric alkylation |
Hybrid Molecule Construction Incorporating this compound Moiety
Molecular hybridization involves combining two or more pharmacophores or structural motifs into a single molecule to create new entities with potentially enhanced or synergistic properties. nih.gov The this compound moiety can serve as a valuable building block in the construction of such hybrid molecules.
A prominent strategy for creating hybrid molecules is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry". researchgate.netnih.gov This reaction forms a stable 1,2,3-triazole ring that acts as a linker between two molecular fragments. researchgate.netnih.gov To incorporate the this compound scaffold into a hybrid molecule using this method, the scaffold must first be functionalized with either an azide (B81097) or a terminal alkyne group.
For example, a propargyl group (containing a terminal alkyne) can be introduced at the N3 position via N-alkylation with propargyl bromide. frontiersin.org This alkyne-functionalized scaffold can then be "clicked" with a second molecule containing an azide group in the presence of a copper(I) catalyst to form the desired benzimidazole-triazole hybrid. nih.govfrontiersin.org This modular approach allows for the facile synthesis of large libraries of hybrid compounds for various applications.
| Hybridization Strategy | Key Reaction | Required Functionalization | Linker Formed |
| Click Chemistry | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) researchgate.net | Introduction of a terminal alkyne or azide group onto the scaffold | 1,2,3-Triazole nih.gov |
| Amide Coupling | Standard amide bond formation | Introduction of a carboxylic acid or amine group | Amide bond |
| Suzuki/Heck Coupling | Palladium-catalyzed cross-coupling | Introduction of a halide (e.g., Br, I) or boronic acid/ester | Biaryl or vinyl linkage |
Mechanistic Insights into Biological Activities of 1 Ethyl 2,3 Dihydro 1h Benzimidazole Analogs in Vitro Studies
Antimicrobial Action Mechanisms
Analogs of 1-Ethyl-2,3-dihydro-1H-benzimidazole belong to the broader class of benzimidazole (B57391) derivatives, which are recognized for their significant antimicrobial properties. These compounds function as purine (B94841) analogs, allowing them to interfere with essential metabolic pathways in microorganisms. nih.gov By mimicking natural purines, they can competitively inhibit enzymes involved in the biosynthesis of nucleic acids and proteins within the bacterial cell wall, ultimately hindering microbial growth. nih.gov The effectiveness of these analogs is often enhanced by the presence of a bulky aromatic or heteroaromatic group at specific positions on the benzimidazole core. nih.gov
The antibacterial action of benzimidazole analogs is multifaceted. As competitive inhibitors, they can replace purine in metabolic processes, which disrupts the synthesis of vital cellular components like nucleic acids and proteins, thereby inhibiting bacterial growth. nih.gov The structure of the benzimidazole core is crucial for this activity, and modifications to this skeleton can lead to compounds with a range of antibacterial potencies. researchgate.net
For instance, studies on various 1,3-dihydro-2H-benzimidazol-2-one analogs have demonstrated that specific substitutions significantly influence their efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net In one study, analogs with particular substitutions showed high activity against Staphylococcus aureus, Staphylococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net Another study found that a benzoyl-substituted benzimidazole derivative was highly active against E. coli and Moraxella catarrhalis. nih.gov The differences in the cell wall structure and permeability between bacterial species may account for the varying levels of inhibition observed. nih.gov For example, some fused tricyclic benzimidazole–thiazinone derivatives showed lower inhibition against E. coli compared to P. aeruginosa, a difference potentially attributable to their distinct cell wall compositions. nih.gov
Antibacterial Activity of Benzimidazole Analogs
| Compound Series | Bacterial Strains Tested | General Observation | Source |
|---|---|---|---|
| 1,3-dihydro-2H-benzimidazol-2-one analogs (6e, 6f, 6g) | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Showed high activity against all tested strains. | researchgate.net |
| Benzoyl-substituted benzimidazole (15a) | E. coli, M. catarrhalis, S. pyogenes | Most active compound in its series, particularly against Gram-negative pathogens. | nih.gov |
| Fused tricyclic benzimidazole–thiazinone derivatives (CS3, CS4) | E. coli, P. aeruginosa | Exhibited selective effects, with greater inhibition against P. aeruginosa than E. coli. | nih.gov |
A primary antifungal mechanism for certain benzimidazole derivatives is the disruption of the ergosterol (B1671047) biosynthesis pathway, which is critical for maintaining the integrity of the fungal cell membrane. nih.govnih.gov Unlike other benzimidazoles that target microtubules, some novel analogs specifically inhibit the enzyme Erg11p, a key component in this pathway. nih.govnih.gov This inhibition leads to the accumulation of specific sterols, such as 14-methylergosta-8,24(28)-dien-3β,6α-diol, which confirms the blockage of the ergosterol pathway. nih.govnih.gov Transcriptional profiling has shown that genes encoding enzymes for ergosterol biosynthesis are significantly induced when fungal cells are exposed to these compounds, similar to the effects of established antifungal agents like fluconazole. nih.gov
The inhibition of Erg11p is linked to the interaction of these compounds with cytochrome P450 (P450) enzymes, as Erg11p is a P450-dependent enzyme. nih.govnih.gov Antifungal agents containing an imidazole (B134444) moiety can bind to the heme iron of P450 enzymes, leading to their inhibition. nih.gov Studies on various imidazole derivatives have shown that they can inhibit a range of P450 isoenzymes, including CYP3A4, CYP2C9, CYP2C19, CYP2A6, and CYP2B6. nih.govresearchgate.net While some agents like ketoconazole (B1673606) show a degree of selectivity for CYP3A4, many imidazole-containing antifungals exhibit nonselective inhibition of P450s. nih.govnih.gov This interaction is crucial for their antifungal effect but also highlights the potential for drug-drug interactions. nih.govresearchgate.net
Antioxidant Activity Mechanisms
Benzimidazole derivatives have demonstrated significant antioxidant properties through various in vitro assays. Their ability to counteract oxidative stress is a key aspect of their biological profile. This activity is often attributed to their capacity to donate hydrogen atoms or electrons to neutralize free radicals.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of compounds. nih.gov In this assay, antioxidants donate a hydrogen atom or an electron to the stable DPPH radical, converting it into a stable diamagnetic molecule, which results in a measurable change in absorbance. nih.govresearchgate.net
Numerous studies have confirmed the DPPH scavenging activity of benzimidazole analogs. The scavenging potential is often dependent on the specific substituents on the benzimidazole ring. For example, a study of various 2-aryl benzimidazole derivatives found that compounds with specific substitutions showed comparable antioxidant activity to ascorbic acid at higher concentrations. scispace.com Another study reported that 2-(1H-benzimidazol-2-yl)phenol, 2-p-tolyl-1H-benzimidazole, and 2-(4-methoxyphenyl)-1H-benzimidazole exhibited notable scavenging activity with IC50 values of 1974, 773, and 800 µM, respectively. researchgate.netsemanticscholar.org The presence and position of hydroxyl groups on the aryl ring attached to the benzimidazole core can significantly influence antioxidant capacity. nih.gov For instance, benzimidazolehydrazones with a second hydroxy group in the 4-position showed an 8-fold increase in antioxidant capacity compared to the 2-hydroxyphenyl analog. nih.gov
DPPH Radical Scavenging Activity of Benzimidazole Derivatives
| Compound | IC50 Value (µM) | Observation | Source |
|---|---|---|---|
| 2-(1H-benzimidazol-2-yl)phenol | 1974 | Demonstrated scavenging activity. | researchgate.netsemanticscholar.org |
| 2-p-tolyl-1H-benzimidazole | 773 | Showed significant scavenging activity. | researchgate.netsemanticscholar.org |
| 2-(4-methoxyphenyl)-1H-benzimidazole | 800 | Exhibited notable scavenging activity. | researchgate.netsemanticscholar.org |
| Benzimidazolehydrazone (2-hydroxyphenyl analog 3) | - | Weak antioxidant activity. | nih.gov |
| Benzimidazolehydrazone (2,4-dihydroxyphenyl analog 6) | - | ~8-fold increase in activity compared to analog 3. | nih.gov |
| Benzimidazolehydrazone (2,5-dihydroxyphenyl analog 7) | - | ~400-fold increase in activity compared to analog 3. | nih.gov |
The Ferric Reducing Antioxidant Power (FRAP) assay assesses the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.govnih.gov This reduction is typically measured by the formation of a colored ferrous-tripyridyltriazine complex at a low pH, with the change in absorbance indicating the antioxidant power. nih.govnih.gov The FRAP assay is a single electron transfer-based method that provides an index of the total reducing potential of a sample. nih.gov
Benzimidazole derivatives have been evaluated using the FRAP assay to quantify their antioxidant capabilities. nih.govresearchgate.net In a study of benzimidazolehydrazones, the position of hydroxyl groups on the aryl ring was found to be more critical than their number in determining the ferric reducing power. nih.gov Shifting a hydroxyl group from the 2-position to the 3- or 4-position resulted in a roughly 20-fold increase in activity. nih.gov Similarly, introducing a second hydroxyl group at the 4-position led to a 6-fold increase in antioxidant capacity compared to the 2-hydroxyphenyl analog. nih.gov These findings underscore the structure-activity relationship in the antioxidant potential of these compounds.
For example, some benzimidazole derivatives have shown substantial antioxidant properties by inhibiting lipid peroxidation, a key process in oxidative cell damage. nih.gov In one study, a derivative with a p-bromophenyl substituent caused a 57% inhibition of lipid peroxidation, which was comparable to the 65% inhibition by the standard antioxidant butylated hydroxytoluene (BHT). nih.gov Such activities, combined with their performance in radical scavenging and reducing power assays, highlight the significant and multifaceted antioxidant capacity of the benzimidazole scaffold.
Receptor-Ligand Interaction Mechanisms
The interaction of this compound analogs with various receptors has been a subject of scientific investigation, particularly concerning their affinity for serotonin (B10506) receptors. The following subsections detail these interactions.
5-HT4 Receptor Affinity, Agonism, and Antagonism
In vitro studies on a series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives have provided significant insights into their affinity for the 5-HT4 receptor. These studies utilized radioligand binding assays to determine the binding affinity (Ki) of these compounds. For selected derivatives, functional studies were conducted using preparations of rat esophageal tunica muscularis mucosae to evaluate their agonist or antagonist activity. nih.govresearchgate.netnih.govacs.org
Compounds featuring an ethyl substituent at the 3-position of the benzimidazole ring demonstrated moderate to high affinity for the 5-HT4 receptor, with Ki values ranging from 6.7 to 75.4 nM. nih.govresearchgate.netnih.govacs.org These derivatives generally exhibited moderate antagonist activity, with pKb values in the range of 6.19 to 7.73. nih.govresearchgate.netnih.govacs.org
In contrast, analogs with an isopropyl group at the same position showed moderate and selective 5-HT4 affinity (Ki ≥ 38.9 nM) but acted as partial agonists. nih.govresearchgate.netnih.govacs.org This switch from antagonist to partial agonist activity with a small change in the substituent highlights the sensitivity of the receptor interaction to the ligand's structure. nih.govresearchgate.netnih.govacs.org
The following table summarizes the 5-HT4 receptor affinity and functional activity of selected 3-substituted 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide analogs.
| Substituent at Position 3 | Ki (nM) | Functional Activity | pKb/i.a. |
| Ethyl | 6.7 - 75.4 | Antagonist | 6.19 - 7.73 |
| Cyclopropyl (B3062369) | 6.7 - 75.4 | Antagonist | 6.19 - 7.73 |
| Isopropyl | ≥ 38.9 | Partial Agonist | i.a. = 0.94 |
Data sourced from studies on 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives. nih.govresearchgate.netnih.govacs.org
Selective Receptor Binding Profiles
The selectivity of these benzimidazole analogs has also been evaluated. The ethyl-substituted derivatives, in addition to their affinity for the 5-HT4 receptor, were assessed for their binding to 5-HT3 and D2 receptors. nih.govresearchgate.netnih.govacs.org The results indicated a selective affinity for the 5-HT4 receptor over the 5-HT3 and D2 receptors, which is a desirable characteristic for targeted therapeutic agents. nih.govresearchgate.netnih.govacs.org
Enzyme Inhibition Mechanisms (e.g., Glycosidase Inhibition)
While specific in vitro studies on the glycosidase inhibition of this compound are not extensively documented in the reviewed literature, the broader class of benzimidazole derivatives has been recognized for its potential as enzyme inhibitors. Several studies have reported on the α-glucosidase inhibitory activity of various benzimidazole-based compounds. For instance, benzimidazole hydrazone derivatives have been shown to exhibit varying degrees of yeast α-glucosidase inhibition, with some compounds demonstrating higher potency than the standard drug, acarbose. researchgate.net
The proposed mechanism for the enzyme inhibitory action of these compounds often involves their interaction with the active site of the enzyme, thereby preventing the binding of the natural substrate. The specific nature and strength of this interaction are highly dependent on the structural features of the benzimidazole derivative, including the nature and position of its substituents. researchgate.net
Influence of Substituent Effects on Biological Mechanism of Action
The influence of substituents on the benzimidazole core is a critical determinant of the biological mechanism of action. As observed in the context of 5-HT4 receptor interactions, minor modifications to the substituents can lead to significant changes in pharmacological activity, such as switching from antagonism to agonism. nih.govresearchgate.netnih.govacs.org
For the 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide series, the following structure-activity relationships have been noted:
Substituent at the 3-position of the benzimidazole ring: An ethyl or cyclopropyl group favors antagonist activity at the 5-HT4 receptor, while an isopropyl group promotes partial agonism. nih.govresearchgate.netnih.govacs.org
Substituent at the 4-position of the piperazine (B1678402) moiety: In the ethyl-substituted series, the size of this substituent appears to have a limited impact on 5-HT4 antagonist activity. However, in the isopropyl (partial agonist) series, a methyl group was found to be optimal for high partial agonist activity. Interestingly, the presence of a butyl substituent in this position can revert the compound's activity back to antagonism. nih.govresearchgate.netnih.govacs.org
Alkylene Spacer: A two-methylene chain connecting the benzimidazole core and the piperazine moiety is generally favorable for optimizing both affinity and functional activity (either antagonist or partial agonist). nih.govresearchgate.netnih.govacs.org
These findings underscore the importance of the specific substitution pattern around the this compound scaffold in determining its interaction with biological targets and its resulting mechanism of action.
Potential in Materials Science
Integration into Functional Materials and Nanocomposites
The incorporation of benzimidazole (B57391) derivatives into functional materials and nanocomposites is an active area of research. These materials often exhibit enhanced thermal, mechanical, and electronic properties. For instance, benzimidazole-based compounds have been integrated with graphene oxide to form nanocomposites. rdd.edu.iq These composites leverage the high surface area and conductivity of graphene with the chemical functionality of the benzimidazole moiety.
The general approach to creating such nanocomposites involves the functionalization of a nanomaterial, such as graphene oxide or zinc oxide nanoparticles, with benzimidazole derivatives. rdd.edu.iqresearchgate.net This functionalization can improve the dispersion of the nanoparticles within a polymer matrix, leading to materials with superior properties. While direct studies on 1-Ethyl-2,3-dihydro-1H-benzimidazole are scarce, its N-ethyl group could potentially enhance solubility and processability, making it a candidate for similar applications.
Table 1: Examples of Benzimidazole Derivatives in Nanocomposites
| Benzimidazole Derivative | Nanomaterial | Resulting Properties/Applications |
| 2-substituted benzimidazoles | Zinc Oxide (ZnO) Nanoparticles | Enhanced catalytic activity for synthesis of heterocyclic compounds. researchgate.net |
| Various benzimidazole derivatives | Graphene Oxide (GO) | Formation of irregular nano-sheets with potential for electronic and optical devices. rdd.edu.iq |
Applications in Coordination Polymers and Optoelectronic Materials
Benzimidazole and its derivatives are excellent ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms in the imidazole (B134444) ring can effectively coordinate with various metal ions, leading to the formation of one-, two-, or three-dimensional structures. These materials have potential applications in gas storage, catalysis, and sensing. Research has shown that bis(2-benzimidazole) ligands can form diverse coordination polymers with varying topologies and properties. bit.edu.cn
In the realm of optoelectronics, benzimidazole derivatives have been utilized in the development of organic light-emitting diodes (OLEDs). For example, europium complexes containing a 1-ethyl-2-(2-pyridyl)benzimidazole ligand have been synthesized and used as emitting materials in electroluminescent devices. researchgate.net These devices have been shown to emit red light with promising luminance. researchgate.net The ethyl group on the benzimidazole ring in these complexes can influence the solubility and film-forming properties of the material, which are crucial for device fabrication.
Furthermore, theoretical studies on N-1-sulfonyl substituted benzimidazole derivatives have indicated their potential as nonlinear optical (NLO) materials. nih.gov These findings suggest that by modifying the substituents on the benzimidazole core, it is possible to tune the electronic and optical properties for specific applications. The presence of an ethyl group in this compound could similarly influence its electronic properties and make it a candidate for investigation in optoelectronic materials.
Table 2: Applications of Benzimidazole Derivatives in Coordination Polymers and Optoelectronics
| Benzimidazole Derivative | Application Area | Key Findings |
| 2,2′-(ethanediyl)bis(1H-benzimidazole) | Coordination Polymers | Formation of 1D, 2D, and 3D structures with potential for luminescent properties. bit.edu.cn |
| 1-ethyl-2-(2-pyridyl)benzimidazole | Optoelectronics (OLEDs) | Used as a ligand in europium complexes for red light-emitting devices. researchgate.net |
| N-1-sulfonyl substituted benzimidazoles | Nonlinear Optics | DFT studies suggest potential for NLO applications. nih.gov |
Future Research Directions for 1 Ethyl 2,3 Dihydro 1h Benzimidazole Chemistry
Exploration of Novel Synthetic Pathways
Traditional methods for synthesizing benzimidazoles often involve harsh reaction conditions, long reaction times, and the use of hazardous solvents, which are environmentally undesirable. ijarsct.co.in Future research will undoubtedly focus on the development of novel, efficient, and sustainable synthetic pathways for 1-Ethyl-2,3-dihydro-1H-benzimidazole and its analogs.
Key areas of exploration include:
Green Chemistry Approaches: The principles of green chemistry are increasingly guiding synthetic strategies. ijarsct.co.in Future work should prioritize methods that minimize waste, reduce energy consumption, and utilize non-toxic, renewable materials. eprajournals.com This includes solvent-free reactions, which have already shown promise for the synthesis of dihydrobenzimidazoles, and the use of alternative green solvents like water or ionic liquids. mdpi.comrsc.org
Advanced Catalysis: The development of novel catalysts is crucial for efficient synthesis. Research into heterogeneous catalysts, such as nano-Fe2O3 or ZrO2–Al2O3, offers advantages like easy separation and reusability, making the process more economical and environmentally friendly. rsc.org The use of Lewis acids, such as Erbium triflate (Er(OTf)3), has been shown to improve reaction selectivity and yield under mild conditions. mdpi.comnih.gov
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. ijarsct.co.inmdpi.com Applying this technology to the synthesis of this compound could provide a rapid and efficient route to this core structure and its derivatives.
One-Pot Reactions: Multi-component, one-pot syntheses are highly desirable as they reduce the number of synthetic steps and purification procedures, saving time, resources, and minimizing waste. nih.gov Designing one-pot strategies for constructing functionalized this compound derivatives from simple precursors will be a significant area of future research. nih.gov
| Methodology | Key Advantages | Future Research Focus | Reference |
|---|---|---|---|
| Traditional Condensation | Well-established procedures | Improving yields and reducing byproducts | ijarsct.co.in |
| Microwave-Assisted Synthesis | Rapid reaction times, high yields, energy efficient | Optimization for solvent-free conditions | mdpi.com |
| Nano-Catalysis | High efficiency, catalyst recyclability, mild conditions | Developing new, stable, and cost-effective nanocatalysts | rsc.org |
| Solvent-Free Synthesis | Environmentally friendly, reduced waste, simple workup | Broadening substrate scope and scalability | eprajournals.comrsc.org |
| Lewis Acid Catalysis (e.g., Er(OTf)3) | High selectivity, mild conditions, fast reactions | Exploring a wider range of Lewis acids and chiral catalysts | nih.gov |
Deeper Understanding of Structure-Function Relationships through Advanced Spectroscopic and Computational Techniques
To rationally design novel this compound derivatives with desired properties, a profound understanding of their structure-function relationships is essential. The integration of advanced spectroscopic and computational methods will be instrumental in achieving this goal.
Future research in this area should leverage:
Advanced Spectroscopic Analysis: While standard techniques like 1H NMR, 13C NMR, and IR spectroscopy are routine, future studies should employ more advanced methods. nih.govnih.gov Two-dimensional NMR techniques (e.g., HMQC) can confirm complex structural assignments. nih.gov X-ray crystallography provides definitive proof of the three-dimensional structure in the solid state, offering invaluable data on bond lengths, angles, and intermolecular interactions that influence crystal packing and physical properties. nih.govresearchgate.net
Computational Chemistry (DFT): Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure, geometry, and spectroscopic properties of molecules. nih.govbenthamdirect.com Future studies can use DFT to predict NMR and vibrational spectra, aiding in experimental characterization. nih.gov Furthermore, DFT calculations can elucidate frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP) maps, and other electronic parameters that are critical for understanding reactivity and intermolecular interactions. nih.gov
Molecular Docking and Dynamics: For applications in drug discovery, molecular docking simulations are crucial for predicting how benzimidazole derivatives bind to biological targets like enzymes or receptors. benthamdirect.comnih.gov These studies can identify key binding interactions and help rationalize observed biological activity. nih.gov Molecular dynamics (MD) simulations can further investigate the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding event. nih.govresearchgate.net These computational approaches allow for the virtual screening of large libraries of compounds, prioritizing the most promising candidates for synthesis and biological evaluation. mdpi.com
| Technique | Information Gained | Future Research Application | Reference |
|---|---|---|---|
| X-ray Crystallography | Precise 3D molecular structure, bond parameters, intermolecular interactions | Guiding crystal engineering and understanding solid-state properties | nih.gov |
| Density Functional Theory (DFT) | Optimized geometry, electronic properties (HOMO/LUMO), predicted spectra | Rationalizing reactivity, predicting NLO properties, aiding spectral assignment | benthamdirect.comnih.gov |
| Molecular Docking | Binding mode and affinity to biological targets | Virtual screening for drug discovery, guiding lead optimization | nih.govnih.gov |
| Molecular Dynamics (MD) | Stability of ligand-protein complexes, conformational changes | Assessing binding stability and refining docking predictions | nih.govresearchgate.net |
Expansion into Emerging Application Areas
The versatile benzimidazole scaffold is a cornerstone in the development of therapeutic agents for a multitude of diseases. nih.govresearchgate.net Future research on this compound should aim to expand its application into both established and emerging areas.
Promising future applications include:
Drug Discovery and Development: The benzimidazole core is present in numerous FDA-approved drugs. nih.gov Future efforts should focus on designing derivatives of this compound as potential agents for various diseases. Given the known activities of related compounds, key therapeutic targets include:
Anticancer Agents: Targeting kinases, tubulin polymerization, or topoisomerases. nih.govingentaconnect.com
Antimicrobial Agents: Developing new compounds to combat drug-resistant bacteria and fungi. researchgate.netnih.gov
Antiviral Agents: Exploring activity against a range of viruses, including HIV. nih.gov
Other Therapeutic Areas: Investigating potential as anti-inflammatory, antidiabetic, or antihypertensive agents. nih.gov
Materials Science: The unique electronic and structural properties of benzimidazoles make them attractive for applications beyond medicine. rsc.org Research could explore the use of this compound derivatives as:
Corrosion Inhibitors: Their ability to coordinate with metal surfaces makes them potential candidates for protecting metals from corrosion.
Fluorescent Materials and Chemosensors: Functionalized benzimidazoles can exhibit fluorescence, making them useful as probes for detecting specific ions or molecules. rsc.org
Ligands in Coordination Chemistry: The nitrogen atoms in the imidazole (B134444) ring can act as ligands, forming complexes with various metal ions. These complexes can have interesting catalytic or magnetic properties, opening avenues for their use in catalysis and materials science. rsc.org
| Therapeutic Area | Potential Molecular Target | Rationale | Reference |
|---|---|---|---|
| Oncology | Tubulin, Tyrosine Kinases, Topoisomerases | Benzimidazoles are known to inhibit cell division and key signaling pathways in cancer. | nih.govingentaconnect.com |
| Infectious Diseases | Bacterial DNA gyrase, Fungal ergosterol (B1671047) synthesis, Viral reverse transcriptase | The scaffold is a proven pharmacophore for antimicrobial and antiviral drugs. | nih.govresearchgate.net |
| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Cytokines | Derivatives have shown potential to modulate inflammatory pathways. | nih.gov |
| Cardiovascular Diseases | Angiotensin receptors, Calcium channels | Some benzimidazoles exhibit antihypertensive properties. | nih.govrsc.org |
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Acid-catalyzed condensation | HCl, EtOH, reflux, 12 h | 72 | 95 | |
| CO₂ cyclization | H₂, 120°C, 24 h | 68 | 90 | |
| Microwave-assisted | DMF, 100°C, 30 min | 85 | 98 |
What spectroscopic techniques are most effective for characterizing this compound, and how do they confirm molecular structure?
Answer:
- ¹H/¹³C NMR : Confirms substituent positions via chemical shifts (e.g., ethyl group δ ~1.2–1.4 ppm; dihydro protons δ ~3.5–4.0 ppm) .
- FT-IR : Detects N-H stretches (~3400 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .
- X-ray crystallography : Resolves stereochemistry and crystal packing, validated via SHELX refinement .
Q. Table 2: Key Spectral Data
| Technique | Diagnostic Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 1.35 (t, 3H, CH₂CH₃), δ 4.25 (q, 2H, CH₂) | |
| ¹³C NMR | δ 14.2 (CH₃), δ 45.8 (N-CH₂) | |
| FT-IR | 3410 cm⁻¹ (N-H), 1598 cm⁻¹ (C=N) |
What are the key pharmacological activities of benzimidazole derivatives, and how do structural modifications influence these activities?
Answer:
Benzimidazole derivatives exhibit anti-cancer, anti-viral, and anti-inflammatory activities. Structural modifications (e.g., ethyl substitution) enhance lipophilicity and target binding:
Q. Table 3: Structure-Activity Relationships (SAR)
| Substituent | Biological Activity | EC₅₀/IC₅₀ (μM) | Reference |
|---|---|---|---|
| 1-Ethyl | Anti-inflammatory (COX-2) | 18 | |
| 2-Fluoro | Anti-viral (HSV-1) | 2.5 | |
| 4-Methoxy | Anti-cancer (HeLa) | 8 |
How can computational modeling predict the interaction of this compound with biological targets, and what validation methods are recommended?
Answer:
- Docking studies : AutoDock Vina or Schrödinger Suite predict binding affinities to targets (e.g., EGFR kinase). Use ChemPLP scoring for accuracy .
- MD simulations : GROMACS validates stability of ligand-protein complexes over 50–100 ns trajectories .
- Experimental validation : Compare with IC₅₀ values from enzymatic assays (e.g., kinase inhibition) .
Q. Table 4: Computational vs Experimental Binding Data
| Target | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (μM) | Reference |
|---|---|---|---|
| EGFR kinase | -9.2 | 12 | |
| COX-2 | -8.7 | 18 |
When encountering contradictory data in biological activity assays of benzimidazole derivatives, what analytical approaches should researchers employ to resolve discrepancies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
